molecular formula C13H7F13NNaO5S2 B13408901 ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt CAS No. 68299-21-8

((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt

Cat. No.: B13408901
CAS No.: 68299-21-8
M. Wt: 591.3 g/mol
InChI Key: CBPJEOWQPIKXNL-UHFFFAOYSA-M
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Description

((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is a complex organosulfur compound. It is characterized by the presence of a tridecafluorohexyl group, a sulfonyl group, and a benzenesulfonic acid moiety. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt typically involves multiple steps:

    Formation of Tridecafluorohexyl Sulfonyl Chloride: This step involves the reaction of tridecafluorohexyl alcohol with thionyl chloride to form tridecafluorohexyl sulfonyl chloride.

    Amination: The tridecafluorohexyl sulfonyl chloride is then reacted with an amine to form the corresponding sulfonamide.

    Sulfonation: The sulfonamide is further reacted with benzenesulfonic acid under controlled conditions to form the final product.

    Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfoxides or sulfides.

    Substitution: Formation of various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is used as a surfactant and emulsifying agent. Its ability to stabilize emulsions makes it useful in the preparation of biological samples for analysis.

Medicine

In medicine, the compound is investigated for its potential use in drug delivery systems. Its stability and resistance to degradation make it a promising candidate for encapsulating and delivering therapeutic agents.

Industry

In industrial applications, this compound is used as a surfactant in various formulations, including cleaning agents and coatings

Mechanism of Action

The mechanism of action of ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and other biomolecules, affecting their structure and function. The tridecafluorohexyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.

    Benzenesulfonic acid: A simpler analog used in various industrial applications.

    Perfluorooctanesulfonic acid: Known for its use in surfactants and its environmental persistence.

Uniqueness

((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is unique due to its combination of a highly fluorinated alkyl group and a sulfonyl group. This combination imparts exceptional chemical stability and resistance to degradation, making it valuable in applications where stability under harsh conditions is required.

Properties

CAS No.

68299-21-8

Molecular Formula

C13H7F13NNaO5S2

Molecular Weight

591.3 g/mol

IUPAC Name

sodium;2-[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)methyl]benzenesulfonate

InChI

InChI=1S/C13H8F13NO5S2.Na/c14-8(15,10(18,19)12(22,23)24)9(16,17)11(20,21)13(25,26)34(31,32)27-5-6-3-1-2-4-7(6)33(28,29)30;/h1-4,27H,5H2,(H,28,29,30);/q;+1/p-1

InChI Key

CBPJEOWQPIKXNL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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